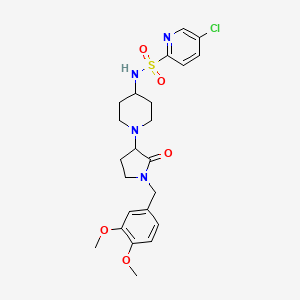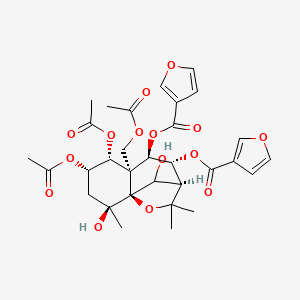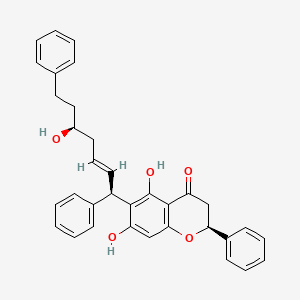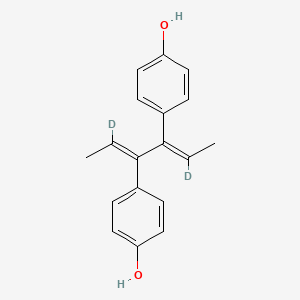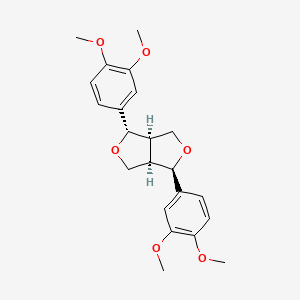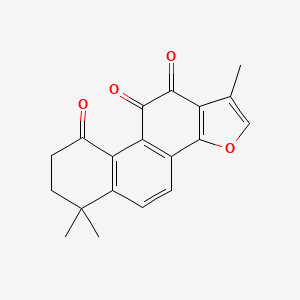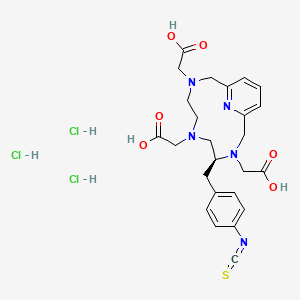
p-SCN-Bn-PCTA (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-SCN-Bn-PCTA (hydrochloride) is a bifunctional chelator and a macrocyclic derivative of diethylenetriaminepentaacetic acid (DPTA). It is primarily used for tumor pre-targeting and can be conjugated with peptides and radionuclides . This compound is significant in the field of radiopharmaceuticals due to its ability to form stable complexes with various metal ions, making it useful for diagnostic and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-SCN-Bn-PCTA (hydrochloride) involves multiple steps, starting with the preparation of the macrocyclic core followed by functionalization with an isothiocyanate group. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of p-SCN-Bn-PCTA (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as chromatography and crystallization are employed to purify the compound .
化学反応の分析
Types of Reactions
p-SCN-Bn-PCTA (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with amines to form thiourea linkages.
Complexation Reactions: It forms stable complexes with metal ions such as copper, gallium, and yttrium.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions are metal-chelate complexes, which are used in various diagnostic and therapeutic applications .
科学的研究の応用
p-SCN-Bn-PCTA (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a chelating agent to form stable metal complexes.
Biology: Employed in the labeling of biomolecules for imaging studies.
Medicine: Utilized in radiopharmaceuticals for tumor imaging and therapy.
Industry: Applied in the development of diagnostic agents and therapeutic radiopharmaceuticals
作用機序
The mechanism of action of p-SCN-Bn-PCTA (hydrochloride) involves its ability to form stable complexes with metal ions. These complexes can then be conjugated with biomolecules, allowing for targeted delivery to specific tissues or cells. The isothiocyanate group facilitates the conjugation with amines on peptides or proteins, forming stable thiourea linkages .
類似化合物との比較
Similar Compounds
- 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)
- N,N′,N″-(1,4,7-triazacyclononane-1,4,7-triyl)triacetic acid (NOTA)
- 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (TETA)
- Diethylenetriaminepentaacetic acid (DTPA)
Uniqueness
p-SCN-Bn-PCTA (hydrochloride) is unique due to its high stability and efficiency in forming metal complexes under mild conditions. This makes it particularly suitable for applications in radiopharmaceuticals where stability and specificity are crucial .
特性
分子式 |
C25H32Cl3N5O6S |
|---|---|
分子量 |
637.0 g/mol |
IUPAC名 |
2-[(4S)-3,9-bis(carboxymethyl)-4-[(4-isothiocyanatophenyl)methyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-6-yl]acetic acid;trihydrochloride |
InChI |
InChI=1S/C25H29N5O6S.3ClH/c31-23(32)14-28-8-9-29(15-24(33)34)13-22(10-18-4-6-19(7-5-18)26-17-37)30(16-25(35)36)12-21-3-1-2-20(11-28)27-21;;;/h1-7,22H,8-16H2,(H,31,32)(H,33,34)(H,35,36);3*1H/t22-;;;/m0.../s1 |
InChIキー |
OKAAFRRYKFQFDW-NNUMAELLSA-N |
異性体SMILES |
C1CN(CC2=NC(=CC=C2)CN([C@H](CN1CC(=O)O)CC3=CC=C(C=C3)N=C=S)CC(=O)O)CC(=O)O.Cl.Cl.Cl |
正規SMILES |
C1CN(CC2=NC(=CC=C2)CN(C(CN1CC(=O)O)CC3=CC=C(C=C3)N=C=S)CC(=O)O)CC(=O)O.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


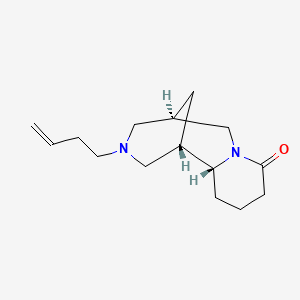
![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-(3-methyl-5-morpholin-4-ylpyridin-2-yl)benzene-1,3-dicarboxamide](/img/structure/B12380136.png)
![N-[2-[(1S,2S,5S,8R,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B12380142.png)
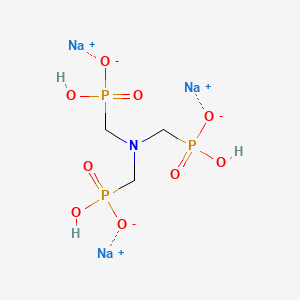

![(5R)-3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-5-(6-methoxyquinolin-4-yl)-1,3-oxazolidin-2-one](/img/structure/B12380156.png)
